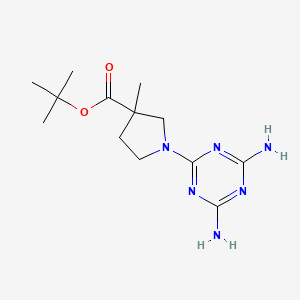
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is a chemical compound that is commonly used in scientific research. This compound is also known as CZC-24832 and is a type of pyrazole carboxamide. The compound has a molecular weight of 330.83 g/mol and a molecular formula of C16H20ClN3O.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide have been studied in several in vitro and in vivo models. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide in lab experiments is its ability to inhibit the activity of GSK-3β. This makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research involving 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide. One potential direction is to further explore the therapeutic potential of this compound for the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in different cell types and concentrations. Finally, future studies could investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide involves several steps. The first step involves the synthesis of 3-chloropyridine-4-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-chloropyridine-4-carboxylate. The next step involves the reaction of ethyl 3-chloropyridine-4-carboxylate with 2,3-dimethylpyrazole to form 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide has been used in several scientific research studies. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-4-18(11-6-5-7-16-8-11)14(20)12-9-17-19(10(2)3)13(12)15/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMFYLNZUMDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=C(N(N=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436463.png)

![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)